2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol

Catalog No.
S1971475
CAS No.
77110-54-4
M.F
C9H25NO5
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-di...

CAS Number

77110-54-4

Product Name

2-Aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol

IUPAC Name

2-aminopropan-1-ol;2-methoxyethanol;propane-1,3-diol

Molecular Formula

C9H25NO5

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C3H9NO.2C3H8O2/c1-3(4)2-5;1-5-3-2-4;4-2-1-3-5/h3,5H,2,4H2,1H3;4H,2-3H2,1H3;4-5H,1-3H2

InChI Key

XVTJMTQHAYBRLF-UHFFFAOYSA-N

SMILES

CC(CO)N.COCCO.C(CO)CO

Canonical SMILES

CC(CO)N.COCCO.C(CO)CO

2-Aminopropan-1-ol, also known as L-alaninol, is an amino alcohol with the molecular formula C₃H₉NO. It features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a three-carbon chain. This compound exists in two enantiomeric forms: (S)-2-aminopropan-1-ol and (R)-2-aminopropan-1-ol, with the (S) form being biologically active and more commonly used in various applications.

2-Methoxyethanol, another component of the compound, is a colorless liquid with the formula C₃H₈O₂. It is known for its solvent properties and is often used in industrial applications. Propane-1,3-diol, commonly referred to as propylene glycol, is a viscous liquid with the formula C₃H₈O₂. It is widely used in food, pharmaceuticals, and cosmetics due to its safety profile and hydrating properties.

IPA's mechanism of action depends on the specific application. In some cases, it acts as a precursor for the synthesis of other chemicals. In biological systems, it may interact with receptors or enzymes due to its amine group [].

  • IPA can be irritating to the skin, eyes, and respiratory system. It is also flammable [].

    The chemical reactivity of 2-aminopropan-1-ol primarily involves its amino and hydroxyl functional groups. Key reactions include:

    • Acylation: The amino group can undergo acylation to form amides.
    • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
    • Formation of Salts: The protonation of the amino group leads to the formation of salts, particularly in acidic environments.

    For example, when reacted with hydrochloric acid, 2-aminopropan-1-ol forms (S)-2-aminopropan-1-ol hydrochloride, a viscous liquid that can be isolated through distillation .

    2-Aminopropan-1-ol exhibits significant biological activity. It acts as a precursor for various amino acids and neurotransmitters, influencing metabolic pathways. Its unique structure allows it to participate in enzyme-catalyzed reactions essential for cellular function. Studies have shown that it may have neuroprotective effects and can enhance cognitive functions due to its role in neurotransmitter synthesis .

    Several methods exist for synthesizing 2-aminopropan-1-ol:

    • From Methoxypropylamine: This method involves reacting (S)-1-methoxy-2-propylamine with hydrochloric acid under controlled conditions to yield (S)-2-aminopropan-1-ol hydrochloride .
      • Reaction Conditions:
        • Temperature: Varies between 30°C to 135°C.
        • Pressure: Typically maintained at autogenous pressure.
        • Duration: Ranges from several hours to overnight.
    • From Ethanimidic Acid: Another route involves using ethanimidic acid derivatives, which undergo hydrolysis followed by reduction processes .
    • Azeotropic Distillation: This method involves distilling off water azeotropically with an organic solvent to purify the product further .

    The applications of 2-aminopropan-1-ol are diverse:

    • Pharmaceuticals: Used as an intermediate in drug synthesis.
    • Cosmetics: Acts as a moisturizing agent due to its hydrophilic nature.
    • Industrial Solvents: In formulations requiring polar solvents, such as paints and coatings.
    • Biochemical Research: Serves as a building block for synthesizing various biomolecules.

    Interaction studies involving 2-aminopropan-1-ol have primarily focused on its role in biochemical pathways and its interactions with enzymes and receptors:

    • Neurotransmitter Systems: It has been shown to interact with neurotransmitter systems, enhancing synaptic plasticity.
    • Metabolic Pathways: Its involvement in metabolic pathways suggests potential interactions with various enzymes involved in amino acid metabolism .

    Several compounds share structural or functional similarities with 2-aminopropan-1-ol:

    Compound NameMolecular FormulaKey Characteristics
    2-AminobutanolC₄H₉NOLonger carbon chain; used in surfactants
    EthanolamineC₂H₇NOShorter chain; used in detergents and pharmaceuticals
    Propylene GlycolC₃H₈O₂Non-toxic; widely used in food and cosmetics

    Uniqueness of 2-Aminopropan-1-Ol

    What distinguishes 2-aminopropan-1-ol from these compounds is its specific chiral configuration (the (S) form), which imparts unique biological activities not found in its analogs. Its dual functionality as both an alcohol and an amine allows it to participate in various

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-16

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